molecular formula C10H16O3 B1366330 1,3,5-Adamantanetriol CAS No. 99181-50-7

1,3,5-Adamantanetriol

Cat. No. B1366330
CAS RN: 99181-50-7
M. Wt: 184.23 g/mol
InChI Key: MCYBYTIPMYLHAK-UHFFFAOYSA-N
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Description

1,3,5-Adamantanetriol is a chemical compound with the molecular formula C10H16O3 . It is also known by other names such as Adamantane-1,3,5-triol and 1,3,5-Trihydroxyadamantane .


Synthesis Analysis

1-Adamantanol can be converted into adamantane-1,3,5-triol in the presence of N-hydroxylphthtalimide, cobalt (II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid . Another method involves the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM this compound over 120 hours at 24 °C .


Molecular Structure Analysis

The molecular weight of this compound is 184.23 g/mol . Its InChI code is InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 and its canonical SMILES is C1C2CC3(CC1(CC(C2)(C3)O)O)O .


Chemical Reactions Analysis

The synthesis of a series of triesters based on this compound and 7-ethyl-1,3,5-adamantanetriol and C4–C6 aliphatic acids has been executed . The reactions were carried out in acid media .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 184.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 60.7 Ų . The synthesized esters based on this compound have pour points below −40°C, the range of viscosities at 100°C varies from 4.361 to 9.912 mm²/s, and the values of the indices of thermo-oxidative stability are 221.6–240.3°C .

Scientific Research Applications

Synthesis and Physicochemical Properties

1,3,5-Adamantanetriol has been a key compound in the synthesis of triesters, as demonstrated in a study by Ivleva et al. (2019). These triesters, based on this compound, exhibit notable physicochemical properties like low pour points and high indices of thermo-oxidative stability, making them relevant in materials science (Ivleva et al., 2019).

Nanotechnology and Surface Recognition

Li et al. (2004) explored the use of 1,3,5-trisubstituted adamantanes in nanotechnology, specifically for atomic force microscopy (AFM) applications. By incorporating a macrocyclic trilactam ring system into adamantanes, they created molecules capable of binding trivalently to AFM tips, highlighting the potential of adamantane derivatives in nanoscale measurements and surface recognition (Li et al., 2004).

Porous Materials and Gas Storage

This compound-related structures have been utilized in the development of porous polymer networks with high gas uptake capacities. Yuan et al. (2011) demonstrated that adamantane-based materials could significantly contribute to advancements in gas storage and separation technologies (Yuan et al., 2011).

Supramolecular Chemistry

The structural versatility of adamantane derivatives, including those related to this compound, is evident in their application in supramolecular chemistry. Tominaga et al. (2010) studied adamantane derivatives forming hydrogen-bonded networks, which are essential in creating complex molecular architectures for various applications, from materials science to pharmaceuticals (Tominaga et al., 2010).

Mechanism of Action

Target of Action

It is known that 1,3,5-adamantanetriol is an intermediate for the synthesis of adamantane-based trimeric cationic surfactants and other adamantane polyhydric alcohols . These compounds may interact with various biological targets, but the specific targets of this compound remain to be identified.

Biochemical Pathways

It is known that 1-adamantanol can be converted into this compound in the presence of n-hydroxylphthtalimide, cobalt (ii) acetylacetonate, and manganese dioxide under oxygen atmosphere in glacial acetic acid . This suggests that this compound may be involved in or affect similar biochemical reactions.

Safety and Hazards

Specific safety and hazard information for 1,3,5-Adamantanetriol was not found in the retrieved sources. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

Future Directions

1,3,5-Adamantanetriol and its derivatives have been used to create materials with valuable properties . They are used as starting compounds for the preparation of polymeric materials, cationic surfactants, flame retardants for polycarbonate, conformationally rigid crown ethers, biologically active substances, and new heat-resistant base oils . This direction is intensively developing .

Biochemical Analysis

Biochemical Properties

1,3,5-Adamantanetriol plays a crucial role in biochemical reactions, particularly in hydroxylation processes. It interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze the regioselective hydroxylation of adamantane derivatives . These interactions are essential for the synthesis of hydroxylated adamantanes, which have applications in pharmaceuticals and materials science. The compound’s interaction with these enzymes highlights its importance in biochemical pathways involving hydroxylation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic flux and gene expression patterns . These effects are crucial for understanding how this compound can be utilized in therapeutic applications and its potential impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . For example, it has been shown to interact with cytochrome P450 enzymes, leading to the hydroxylation of adamantane derivatives. These interactions can result in changes in gene expression and enzyme activity, highlighting the compound’s versatile role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its thermal stability, which allows it to maintain its biochemical activity over extended periods . Factors such as pH, temperature, and the presence of other chemicals can influence its stability and degradation rate. Long-term studies have shown that this compound can have sustained effects on cellular function, making it a valuable compound for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to hydroxylation and oxidation reactions. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which facilitate its conversion into hydroxylated derivatives . These metabolic pathways are essential for the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its subcellular distribution for potential therapeutic applications.

properties

IUPAC Name

adamantane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYBYTIPMYLHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432519
Record name 1,3,5-Adamantanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99181-50-7
Record name 1,3,5-Adamantanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

One mol of 1,3-dihydroxyadamantane was stirred in an acetic acid-acetic anhydride solution of CrO3, oxidizing agent, with heating. After carrying out the reaction for 8 hours, the reaction solution was neutralized to obtain a mixture of polyhydroxylated compounds of hydroxyadamantane. This mixture was partitioned by high performance liquid chromatography to obtain 1,3,5-trihydroxyadamantane.
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.52 grams (10 millimoles) of 1-adamantanol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for three hours. As a result, 1-adamantanol was transformed, with a transformation rate of 80%, into 1,3-adamantanediol (selectivity for 1-adamantanol 66%, yield 53%) and 1,3,5-adamantanetriol (selectivity for 1-adamantanol 33%, yield 26%), with a selectivity for the alcohols of 99%.
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Co(AA)2
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Yield
53%

Synthesis routes and methods III

Procedure details

A mixture of 1.68 grams (10 millimoles) of 1,3-adamantanediol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred under an oxygen atmosphere at a temperature of 95° C. for 6 hours. Thus, 1,3-adamantanediol was transformed, with a transformation rate of 99%, into 1,3,5-adamantanetriol (selectivity for 1,3-adamantanediol 37%, yield 37%) and 1,3,5,7-adamantanetetraol (selectivity for 1,3-adamantanediol 62%, yield 62%). The selectivity for the alcohols was 99%.
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1.68 g
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Co(AA)2
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Synthesis routes and methods IV

Procedure details

10 mmol of 1,3,5-adamantanetriol, 1 mmol of NHPI, 0.005 mmol of Co(AA)2 were added to 25 ml of acetic acid, and the mixture was stirred at 60° C. for 6 hours in a reactor with a gas pack inflated with a mixed gas (mixed gas: 2 L of carbon monoxide adn 0.5 L of oxygen; pressure: 5 kg/cm2) connected thereto. As a result, with a conversion of 1,3,5-adamantanetriol of 99%, there was obtained 1-carboxy-3,5,7-adamantanetriol (yield: 80%).
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Co(AA)2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 1,3,5-Adamantanetriol?

A1: this compound serves as a key building block in organic synthesis, particularly for creating adamantane-based pharmaceuticals, fine chemicals, and functional materials. [] Its unique structure and reactivity make it a valuable precursor for developing novel compounds with potentially useful properties.

Q2: What is a notable advantage of the Cr(VI) oxidation method for synthesizing this compound?

A2: The direct oxidation of adamantane using Cr(VI) reagents offers a simplified, one-step synthesis route for producing this compound and other adamantane polyhydric alcohols. [] This method is advantageous due to its relatively mild reaction conditions, straightforward procedure, and reduced reaction steps compared to alternative approaches.

Q3: Are there any alternative synthesis methods for this compound?

A3: Yes, besides chemical synthesis, researchers have explored biocatalytic approaches. For example, Kitasatospora cells can regioselectively convert 1,3-adamantanediol to this compound. [] This highlights the potential of using biocatalysts for specific and controlled modifications of adamantane derivatives.

Q4: What research has been done on the derivatives of this compound?

A4: Studies have investigated the synthesis and properties of triesters derived from this compound and 7-ethyl-1,3,5-adamantanetriol. [] This research explores the impact of structural modifications on the physicochemical properties and thermo-oxidative stability of these derivatives, which could be relevant for their potential applications.

Q5: Are there efficient methods available for producing this compound derivatives?

A5: Research has described the preparation of this compound mono(meth)acrylate, highlighting the development of specific synthetic methodologies for obtaining valuable derivatives. [] This further expands the possibilities for utilizing this compound as a starting material in various chemical transformations.

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